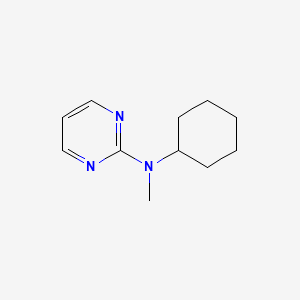

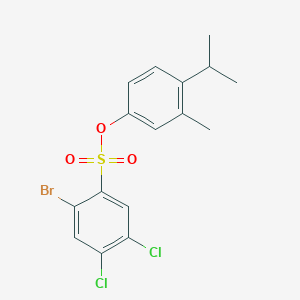

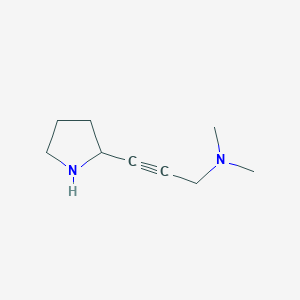

![molecular formula C18H18N2OS B6434653 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide CAS No. 696656-94-7](/img/structure/B6434653.png)

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,9-Tetrahydro-1H-carbazole is a type of carbazole that has been hydrogenated at positions 2, 3, 4, and 9 . It has a molecular weight of 171.2383 . Thiophene-2-carboxamide is a type of thiophene, a sulfur-containing heterocycle, that has been substituted with a carboxamide group at the 2-position .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles can involve various oxidants, solvents, and reactant concentrations . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 171.2383 and a formula of C12H13N . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 457.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Biological Activity

Tetrahydrocarbazole derivatives, which are part of the structure of your compound, have exhibited a broad spectrum of biological activity. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that your compound could potentially be used in the development of new drugs with these properties.

Oxidation Studies

The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles has been used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . This indicates that your compound could be used in oxidation studies to produce different products.

Organic Semiconductors

Thiophene derivatives, which are also part of the structure of your compound, have a prominent role in the advancement of organic semiconductors . This suggests that your compound could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have been used in the fabrication of organic field-effect transistors (OFETs) . This indicates that your compound could potentially be used in the development of new OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that your compound could potentially be used in the development of new OLEDs.

Antiemetic Activity

5-HT3 receptor antagonists, such as Ondansetron, are used for anti-emesis after chemotherapy, radiotherapy, and operations . Some Ondansetron analogs possessing piperazine ring as side chains were synthesized. Given the structural similarity, your compound could potentially be used in the development of new antiemetic drugs.

Eigenschaften

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSVMVTWWRPBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

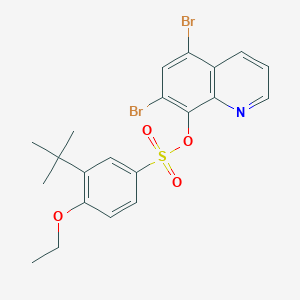

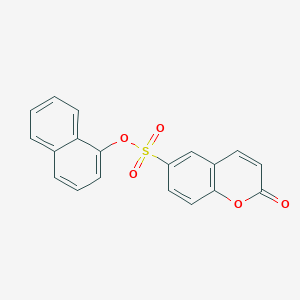

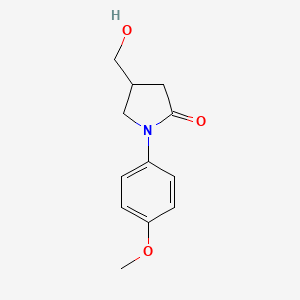

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)

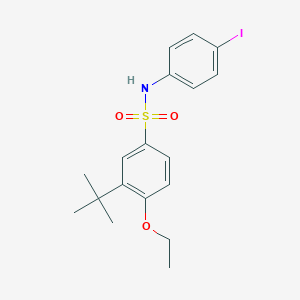

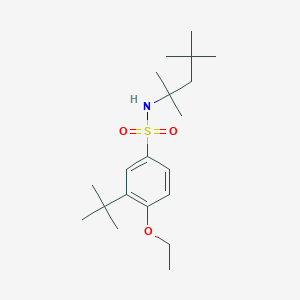

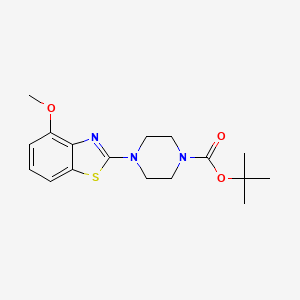

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

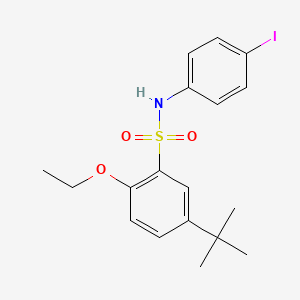

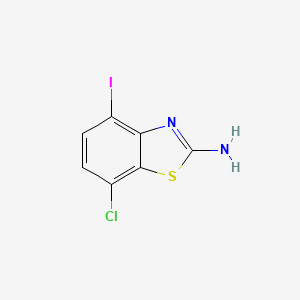

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)